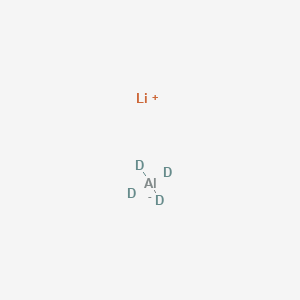

Lithium aluminium deuteride

Vue d'ensemble

Description

Synthesis Analysis

Lithium aluminium deuteride can be prepared by many methods, such as the reaction between lithium deuteride and anhydrous aluminum chloride in deuteroether . Another method involves the direct combination of lithium and deuterium at 700° . A more recent method involves the ball-milling synthesis of alkali metal deuterides from commercial lithium aluminium deuteride .

Molecular Structure Analysis

The molecular formula of Lithium aluminium deuteride is AlH4Li . The compound has a molecular weight of 42.0 g/mol . The InChI representation of the compound is InChI=1S/Al.Li.4H/q-1;+1;;;;/i;;4*1+1 .

Chemical Reactions Analysis

Lithium aluminium deuteride reacts violently with water, releasing flammable gases that can ignite spontaneously . It is also used as a powerful reducing agent in organic synthesis and can facilitate the conversion of carbonyl compounds into alcohols .

Applications De Recherche Scientifique

Isotope Labeling

Lithium Aluminum Deuteride is used in isotope labeling, a technique used to track the passage of an isotope, an atom with a detectable variation, through a reaction, metabolic pathway, or cell . The reactant is ‘labeled’ by replacing specific atoms by their isotope, and the reactant is then allowed to undergo the reaction.

Deuterium Exchange Reactions

Deuterium exchange reactions are another significant application of Lithium Aluminum Deuteride . In these reactions, the deuterium atoms within the compound undergo exchange with other atoms, leading to the creation of novel compounds .

Deuterium Isotope Effects

Lithium Aluminum Deuteride is also used to study deuterium isotope effects . These effects refer to the change in reaction rate caused by the replacement of an atom by one of its isotopes. This is particularly useful in mechanistic studies of chemical reactions.

Synthesis of Organometallic Compounds

Lithium Aluminum Deuteride serves as a deuterium source for synthesizing various compounds, including organometallic compounds . Organometallic compounds are used in research due to their reactivity, making them suitable for many catalytic processes.

Production of Tritium for Nuclear Reactors

Lithium Aluminum Deuteride has applications in the production of tritium for nuclear reactors . Tritium is a radioactive isotope of hydrogen and is used in research, fusion reactors, and neutron generators.

Catalyst in Chemical Reactions

Lithium Aluminum Deuteride can act as a catalyst in chemical reactions . A catalyst is a substance that can increase the rate of a reaction by lowering the activation energy, but remains chemically unchanged at the end of the reaction.

Potential Fuel for Aerospace Purposes

Lastly, Lithium Aluminum Deuteride is being studied as a potential fuel for aerospace purposes . Its high energy content and stability make it a candidate for this application.

Safety and Hazards

Mécanisme D'action

Target of Action

Lithium aluminum deuteride is primarily used as a source of deuterium atoms . It plays a crucial role in the production of tritium, a super heavy isotope of hydrogen, which is commonly used in nuclear reactors for cooling purposes .

Mode of Action

The lithium storage mechanism of Lithium aluminum deuteride involves a series of phase transitions and reactions with electrolytes during the discharge and recharge processes . During discharge, the potential drops to a long plateau located at around 0.33 V, followed by a slow decay and a short plateau at approximately 0.14 V . Initially, Lithium aluminum deuteride is the dominant phase, but as it discharges, side reactions with electrolytes lead to the formation of LiH and metallic Al . As further discharge occurs, new phases like LiAl emerge while Li3AlH6 diminishes .

Biochemical Pathways

The lithium storage mechanism of Lithium aluminum deuteride involves a series of phase transitions . These transitions and reactions with electrolytes during the discharge and recharge processes are key to its function . XRD measurements on Lithium aluminum deuteride samples at different lithium storage stages revealed key insights into this mechanism .

Result of Action

Lithium aluminum deuteride exhibits high initial capacity but low coulombic efficiency due to irreversible processes during cycling . It delivers a specific capacity of approximately 1729 mAh/g during the first discharge cycle, but only recharges about 29.4% of this capacity due to irreversible reactions .

Action Environment

Environmental factors play a significant role in the action of Lithium aluminum deuteride. It is highly stable under normal temperature and pressure conditions, making it suitable for storage and handling . It reacts vigorously with water, so it is essential to store it in a dry environment and avoid any moisture or humidity exposure . Moreover, it should be kept away from acidic substances to prevent any unwanted reactions .

Propriétés

IUPAC Name |

lithium;tetradeuterioalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.4H/q-1;+1;;;;/i;;4*1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZDCIYGECBNKL-HGZFDWPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[AlH4-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Al-]([2H])([2H])[2H].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

42.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Lithium aluminum deuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium aluminum deuteride | |

CAS RN |

14128-54-2 | |

| Record name | Lithium tetradeuteroaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14128-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium tetradeuteridoaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)